molecular formula C14H17F3O B14841090 2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene

2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene

Cat. No.: B14841090
M. Wt: 258.28 g/mol
InChI Key: XLRCFSUUCLCYRH-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O and a molecular weight of 258.28 g/mol This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves copper-catalyzed direct trifluoromethylthiolation, which uses trifluoromethylthiolation reagents under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The Suzuki–Miyaura coupling reaction is particularly favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound’s effects are mediated through its ability to interact with specific enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C14H17F3O

Molecular Weight

258.28 g/mol

IUPAC Name

2-tert-butyl-1-cyclopropyloxy-3-(trifluoromethyl)benzene

InChI

InChI=1S/C14H17F3O/c1-13(2,3)12-10(14(15,16)17)5-4-6-11(12)18-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI Key

XLRCFSUUCLCYRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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